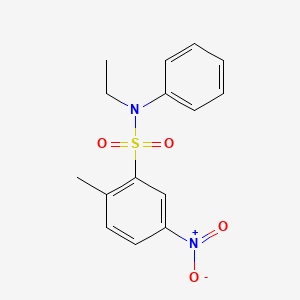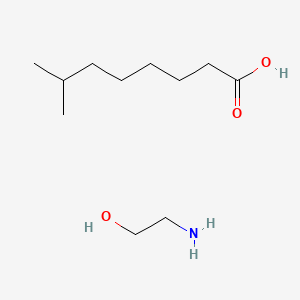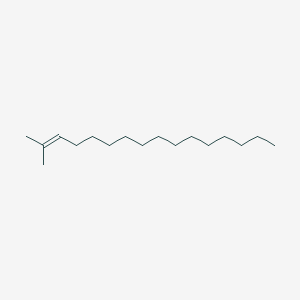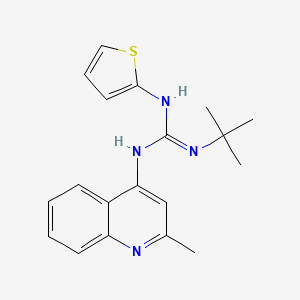
Ethyl 4-benzoyl-6-chloro-4H-1,4-benzoxazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-benzoyl-6-chloro-4H-1,4-benzoxazine-2-carboxylate is an organic compound belonging to the benzoxazine family. This compound is characterized by its benzoxazine ring, which is fused with a benzoyl group and a chloro substituent. It is primarily used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-benzoyl-6-chloro-4H-1,4-benzoxazine-2-carboxylate typically involves the following steps:
Formation of the Benzoxazine Ring: This can be achieved by reacting an appropriate phenol derivative with formaldehyde and an amine under acidic or basic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Chlorination: The chloro substituent can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl group, forming benzoic acid derivatives.
Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl alcohol derivative.
Substitution: The chloro substituent can be replaced by nucleophiles in substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoxazine derivatives.
Applications De Recherche Scientifique
Ethyl 4-benzoyl-6-chloro-4H-1,4-benzoxazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of Ethyl 4-benzoyl-6-chloro-4H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. The benzoyl and chloro groups play a crucial role in binding to enzymes or receptors, modulating their activity. The benzoxazine ring structure allows for versatile interactions with various biological molecules, influencing pathways related to cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
- Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
- Ethyl 8-chloro-1-methyl-6-phenyl-4H-1,2,4-triazolo[4,3-a][1,4]benzodiazepine-4-carboxylate
Comparison: Ethyl 4-benzoyl-6-chloro-4H-1,4-benzoxazine-2-carboxylate is unique due to the presence of both benzoyl and chloro groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in both chemical synthesis and biological research.
Propriétés
Numéro CAS |
68466-19-3 |
|---|---|
Formule moléculaire |
C18H14ClNO4 |
Poids moléculaire |
343.8 g/mol |
Nom IUPAC |
ethyl 4-benzoyl-6-chloro-1,4-benzoxazine-2-carboxylate |
InChI |
InChI=1S/C18H14ClNO4/c1-2-23-18(22)16-11-20(17(21)12-6-4-3-5-7-12)14-10-13(19)8-9-15(14)24-16/h3-11H,2H2,1H3 |
Clé InChI |
YHXWFZBZIAAEDE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN(C2=C(O1)C=CC(=C2)Cl)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


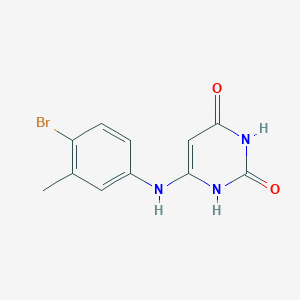
![1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(4-methylphenyl)methoxy]benzene](/img/structure/B14455982.png)
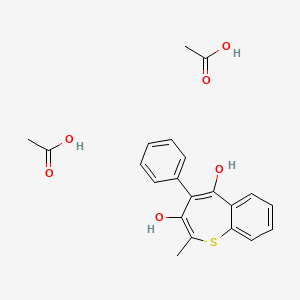
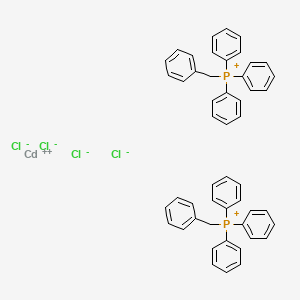
![[2-(Benzenesulfonyl)-1-methoxyethyl]benzene](/img/structure/B14455999.png)

![1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-9-methyl-](/img/structure/B14456001.png)
![1-[Benzyl(methyl)amino]-4-methylpentan-3-one](/img/structure/B14456014.png)

